molecular formula C24H20F7NO3 B12562574 4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal CAS No. 264197-41-3

4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal

Cat. No.: B12562574
CAS No.: 264197-41-3
M. Wt: 503.4 g/mol
InChI Key: PBOIVRMOYJUXDF-KBJGYGKASA-N
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Description

4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring substituted with trifluoromethyl and fluorophenyl groups, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the morpholine ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin.

    Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the fluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Formation of the but-2-ynal moiety: This step may involve the use of alkynylation reagents and subsequent oxidation to form the aldehyde group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activities.

    Industrial Applications: Potential use in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and fluorophenyl groups can enhance binding affinity and specificity, while the morpholine ring can provide additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(phenyl)morpholin-4-yl]but-2-ynal: Similar structure but lacks the fluorine atom on the phenyl ring.

    4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-chlorophenyl)morpholin-4-yl]but-2-ynal: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of both trifluoromethyl and fluorophenyl groups in 4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal provides unique electronic properties that can enhance its interactions with biological targets or materials. This makes it distinct from other similar compounds and potentially more effective in its applications.

Properties

CAS No.

264197-41-3

Molecular Formula

C24H20F7NO3

Molecular Weight

503.4 g/mol

IUPAC Name

4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal

InChI

InChI=1S/C24H20F7NO3/c1-15(17-12-18(23(26,27)28)14-19(13-17)24(29,30)31)35-22-21(16-4-6-20(25)7-5-16)32(9-11-34-22)8-2-3-10-33/h4-7,10,12-15,21-22H,8-9,11H2,1H3/t15-,21+,22-/m1/s1

InChI Key

PBOIVRMOYJUXDF-KBJGYGKASA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC#CC=O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC#CC=O)C3=CC=C(C=C3)F

Origin of Product

United States

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